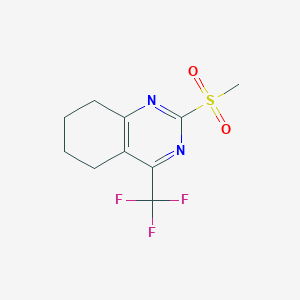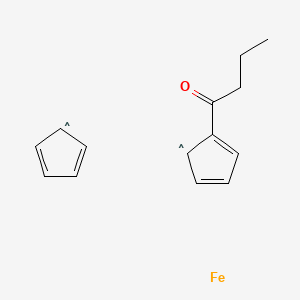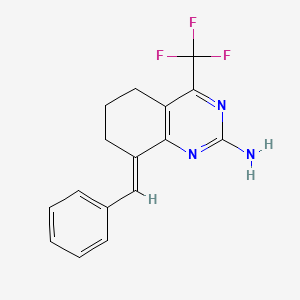
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline involves several steps. One common method includes the condensation of appropriate starting materials under specific reaction conditions. The process typically involves the use of reagents such as trifluoromethylating agents and sulfonylating agents. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-methylsulfonyl-4-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-2,4-bis(trifluoromethyl)quinazoline: This compound has similar structural features but differs in its substitution pattern.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another compound with a similar core structure but different functional groups.
N-nitroso-triazolopyrazine: A related compound used in different research contexts
These comparisons highlight the unique structural and functional aspects of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H11F3N2O2S |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-methylsulfonyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C10H11F3N2O2S/c1-18(16,17)9-14-7-5-3-2-4-6(7)8(15-9)10(11,12)13/h2-5H2,1H3 |
InChI Key |
DUEWFOFRDMJLKF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(CCCC2)C(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)
![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)

![Tert-butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13727238.png)







